molecular formula C18H22N2O2 B4718080 1-(3,5-dimethylbenzoyl)-4-(2-furylmethyl)piperazine

1-(3,5-dimethylbenzoyl)-4-(2-furylmethyl)piperazine

Cat. No. B4718080
M. Wt: 298.4 g/mol
InChI Key: XNWGETBPTGQCLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dimethylbenzoyl)-4-(2-furylmethyl)piperazine, also known as DMFP, is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

1-(3,5-dimethylbenzoyl)-4-(2-furylmethyl)piperazine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1-(3,5-dimethylbenzoyl)-4-(2-furylmethyl)piperazine has been investigated for its antitumor and antiviral properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal-organic frameworks.

Mechanism of Action

1-(3,5-dimethylbenzoyl)-4-(2-furylmethyl)piperazine exerts its biological effects by binding to specific receptors or enzymes in the body. The exact mechanism of action of 1-(3,5-dimethylbenzoyl)-4-(2-furylmethyl)piperazine is not yet fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of key enzymes involved in cellular processes.
Biochemical and Physiological Effects:
1-(3,5-dimethylbenzoyl)-4-(2-furylmethyl)piperazine has been shown to have various biochemical and physiological effects, including the inhibition of tumor cell proliferation, the induction of apoptosis, and the inhibition of viral replication. It has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

1-(3,5-dimethylbenzoyl)-4-(2-furylmethyl)piperazine has several advantages for use in laboratory experiments, including its high purity and stability, its ease of synthesis, and its potential for use in a variety of applications. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on 1-(3,5-dimethylbenzoyl)-4-(2-furylmethyl)piperazine, including the development of new synthetic methods, the investigation of its potential applications in drug discovery and materials science, and the exploration of its mechanism of action and potential therapeutic uses. Additionally, the development of new derivatives of 1-(3,5-dimethylbenzoyl)-4-(2-furylmethyl)piperazine may lead to the discovery of compounds with improved biological activity and reduced toxicity.

properties

IUPAC Name

(3,5-dimethylphenyl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-14-10-15(2)12-16(11-14)18(21)20-7-5-19(6-8-20)13-17-4-3-9-22-17/h3-4,9-12H,5-8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWGETBPTGQCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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